molecular formula C10H12FNO2 B2591763 alpha-Me-D-Phe(3-F)-OH CAS No. 130855-56-0; 30118-14-0

alpha-Me-D-Phe(3-F)-OH

Cat. No.: B2591763
CAS No.: 130855-56-0; 30118-14-0
M. Wt: 197.209
InChI Key: FQZGACCJFXQSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α-Methyl-D-phenylalanine-3-fluoro (α-Me-D-Phe(3-F)-OH) is a non-natural amino acid derivative characterized by:

  • D-configuration at the alpha-carbon, which distinguishes it from the naturally occurring L-isoform.
  • Alpha-methyl group, introducing steric hindrance that enhances metabolic stability and alters conformational flexibility.
  • Fluorine substituent at the 3-position of the phenyl ring, influencing electronic properties and lipophilicity.

The compound is primarily utilized in peptide synthesis and pharmaceutical research due to its unique stereoelectronic properties.

Properties

IUPAC Name

2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZGACCJFXQSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares α-Me-D-Phe(3-F)-OH with key analogs based on substituent type, position, and configuration:

Compound Substituent Position Configuration Molecular Weight (g/mol) Key Applications References
α-Me-D-Phe(3-F)-OH F 3 D ~197.2* Peptide synthesis, drug design
α-Me-L-Phe(3-F)-OH F 3 L ~197.2* (Inferred: chiral studies)
Fmoc-L-Phe(3-Cl)-OH Cl 3 L 337.78 Lab chemical, pharmaceuticals
Boc-D-Phe(3-CF₃)-OH CF₃ 3 D 333.3 Advanced pharmaceutical research
α-Me-D-Phe(4-I)-OH I 4 D 333.17 Radiolabeling, enzyme studies
H-D-Phe(2-Me)-OH Me 2 D 193.22 Biochemical assays

*Estimated based on L-α-Me-Phe (CAS 23239-35-2, ) and fluorine substitution.

Key Observations :

  • Chlorine (in Fmoc-L-Phe(3-Cl)-OH) offers intermediate polarity but may reduce metabolic stability .
  • Positional Influence : 3-F substitution (α-Me-D-Phe(3-F)-OH) optimizes steric and electronic interactions in receptor binding, whereas 4-I (α-Me-D-Phe(4-I)-OH) is suited for heavy-atom derivatization .
  • Stereochemistry : D-configuration (vs. L) improves resistance to enzymatic degradation, critical for peptide-based therapeutics .

Challenges and Opportunities

  • Challenges: Limited commercial availability and high synthesis costs (e.g., trifluoromethylated analogs require specialized reagents ).
  • Opportunities : Fluorine’s role in improving bioavailability and target engagement positions α-Me-D-Phe(3-F)-OH as a candidate for antiviral or anticancer agents.

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